

Pyrenedecanoic acid CAS number and molecular weight

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An In-Depth Technical Guide to **Pyrenedecanoic Acid**: Principles and Applications

Authored by: A Senior Application Scientist

Introduction

Pyrenedecanoic acid is a versatile fluorescent fatty acid analog that has become an indispensable tool in the study of lipid biochemistry and cell biology. Structurally, it consists of a ten-carbon decanoic acid chain attached to a pyrene moiety, a polycyclic aromatic hydrocarbon. This unique combination confers amphipathic properties, allowing it to integrate into lipidic environments such as cellular membranes and lipoproteins, while the pyrene group provides distinct, environment-sensitive fluorescence characteristics. This guide provides an in-depth exploration of the core principles governing its utility and detailed protocols for its major applications, designed for researchers and drug development professionals.

Core Physicochemical & Fluorescent Properties

A clear understanding of **Pyrenedecanoic acid**'s properties is fundamental to its effective application. The molecule's behavior is dominated by the photophysics of its pyrene fluorophore.

| Property | Value | Source(s) |
|---------------------------------------|--|-----------|
| Chemical Name | 10-(1-Pyrenyl)decanoic acid | |
| CAS Number | 64701-47-9 (also cited as 60177-21-1) | [1] |
| Molecular Formula | C ₂₆ H ₂₈ O ₂ | |
| Molecular Weight | ~372.5 g/mol | [2] |
| Appearance | Light yellow crystalline powder | [3] |
| Solubility | Soluble in DMSO, DMF, Methanol | [3] |
| Monomer Excitation (λ _{ex}) | ~341-350 nm | [3][4] |
| Monomer Emission (λ _{em}) | ~377-400 nm | [4][5] |
| Excimer Emission (λ _{em}) | ~470-475 nm | [4][5] |

Note on CAS Numbers: Both 64701-47-9 and 60177-21-1 are frequently used in literature and by commercial suppliers to refer to **1-pyrenedecanoic acid**.[\[1\]](#)[\[6\]](#)[\[7\]](#)

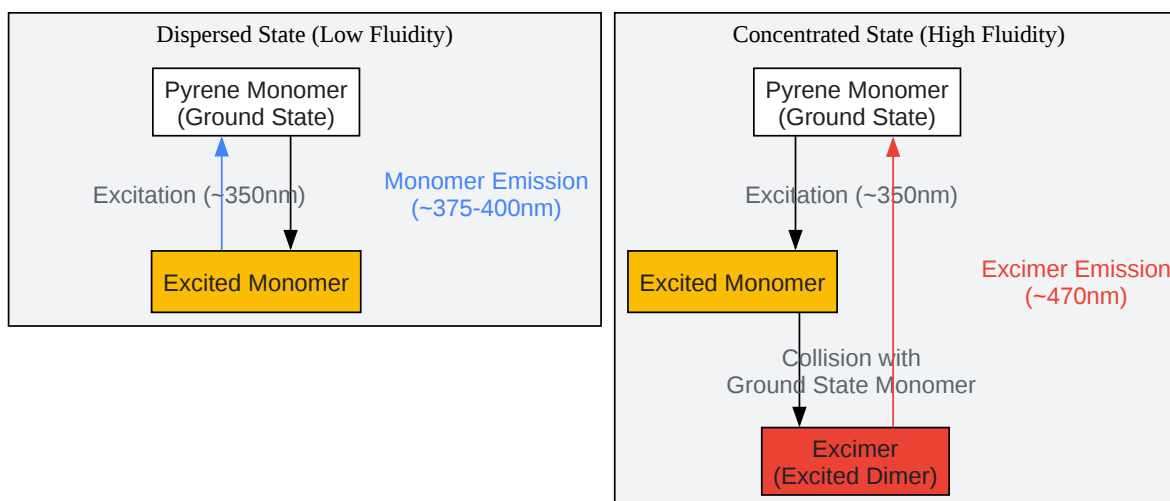
The Core Principle: Monomer and Excimer Fluorescence

The power of **pyrenedecanoic acid** as a probe lies in its ability to form "excimers," or excited-state dimers. The phenomenon is entirely dependent on the spatial proximity of two pyrene molecules.

- **Monomer Emission:** When a pyrene molecule is excited by a photon (~350 nm), it will typically relax to its ground state by emitting a photon at a characteristic wavelength in the 375-400 nm range. This is the "monomer" fluorescence, which occurs when the probe molecules are dispersed.[\[5\]](#)
- **Excimer Formation & Emission:** If an excited-state pyrene molecule collides with a ground-state pyrene molecule before it has a chance to relax (typically within nanoseconds), they can form an unstable excited-state dimer called an excimer.[\[8\]](#) This excimer then relaxes to

the ground state by emitting a photon of a much lower energy, resulting in a large, red-shifted emission peak around 470 nm.[4][5]

The critical insight is that excimer formation is a diffusion-limited process.[9] The rate of excimer formation, and thus the intensity of the excimer fluorescence relative to the monomer fluorescence (the E/M ratio), is directly proportional to the diffusion coefficient of the probe within its environment. This principle is the bedrock of its use in measuring membrane fluidity. [10][11]



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Caption: Mechanism of **Pyrenedecanoic Acid** Fluorescence.

Application 1: Quantitative Assessment of Membrane Fluidity

One of the primary applications of **pyrenedecanoic acid** is to report on the fluidity of biological membranes. Membrane fluidity is a measure of the freedom of movement of lipids and proteins within the membrane and is crucial for cellular functions like signaling and transport.

Causality Behind the Method

When **pyrenedecanoic acid** is incorporated into a lipid bilayer, its decanoic acid tail anchors it within the hydrophobic core, while the pyrene headgroup resides near the lipid-water interface. The probe molecules are then subject to the same biophysical constraints as the surrounding lipids.

- In a highly fluid membrane (e.g., rich in unsaturated lipids), the probe can diffuse rapidly. This high lateral mobility increases the probability of collisions between excited and ground-state pyrene molecules, leading to a high rate of excimer formation and a high E/M fluorescence ratio.[\[10\]](#)[\[11\]](#)
- In a less fluid or more rigid membrane (e.g., rich in saturated lipids or cholesterol), the diffusion of the probe is constrained. Collisions are less frequent, resulting in lower excimer formation and a low E/M ratio.[\[10\]](#)

Therefore, the E/M ratio serves as a direct, quantitative readout of the dynamic state of the membrane.[\[4\]](#)

Detailed Experimental Protocol: Membrane Fluidity in Cultured Cells

This protocol is a synthesized example for assessing changes in membrane fluidity in adherent cells using a fluorescence plate reader.

- Reagent Preparation:
 - PDA Stock Solution (10 mM): Dissolve 3.73 mg of **pyrenedecanoic acid** in 1 mL of high-quality, anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
 - Pluronic F-127 Stock (10% w/v): Dissolve 100 mg of Pluronic F-127 in 1 mL of sterile water. This surfactant aids in the dispersion of the hydrophobic probe in aqueous media. Store at 4°C.
 - Labeling Medium: Prepare your standard cell culture medium (e.g., DMEM). For the labeling step, serum-free medium is often preferred to prevent the probe from binding to albumin.

- Cell Culture:
 - Seed adherent cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture under standard conditions (e.g., 37°C, 5% CO₂).
- Experimental Treatment:
 - Treat cells with the compounds of interest (e.g., drugs, lipids) for the desired duration. Include appropriate vehicle controls and positive controls. A known membrane fluidizer like ethanol (100-200 mM for 48 hours) can serve as a positive control.[\[4\]](#)
- Cell Labeling:
 - Prepare a fresh PDA Working Solution. First, dilute the 10 mM PDA stock to 1 mM in serum-free medium. Then, in a separate tube, mix equal volumes of the 1 mM PDA and the 10% Pluronic F-127 solution and vortex briefly. Finally, dilute this mixture into pre-warmed serum-free medium to a final PDA concentration of 2-10 µM.[\[4\]](#)[\[12\]](#) The final Pluronic concentration will be low (~0.04-0.08%).
 - Aspirate the treatment medium from the cells and wash once with sterile PBS.
 - Add the PDA working solution to each well and incubate for 1 hour at 37°C, protected from light.[\[4\]](#)[\[12\]](#)
- Fluorescence Measurement:
 - After incubation, gently wash the cells twice with pre-warmed PBS to remove unincorporated probe.
 - Add 100 µL of fresh PBS or Live Cell Imaging Solution to each well.
 - Immediately measure the fluorescence using a multi-mode plate reader with the following settings:
 - Excitation Wavelength: 350 nm[\[4\]](#)
 - Emission Wavelength 1 (Monomer): 400 nm[\[4\]](#)

- Emission Wavelength 2 (Excimer): 470 nm^[4]
- Ensure the settings for gain and sensitivity are optimized to avoid signal saturation.
- Data Analysis:
 - For each well, calculate the Excimer-to-Monomer (E/M) ratio: $\text{Ratio} = \frac{\text{Intensity at 470 nm}}{\text{Intensity at 400 nm}}$.
 - Compare the E/M ratios between control and treated groups. An increase in the ratio indicates an increase in membrane fluidity.

Caption: Workflow for a Fluorometric Lipase Activity Assay.

Application 3: Tracing Cellular Lipid Metabolism

Pyrenedecanoic acid can be used as a metabolic precursor to track the uptake and fate of fatty acids within cells. This is particularly useful for studying diseases of lipid storage or metabolism. ^[13]

Causality Behind the Method

Cells readily take up **pyrenedecanoic acid** from the culture medium and metabolize it similarly to natural fatty acids. ^[13] It becomes activated to pyrenedecanoyl-CoA and is subsequently incorporated into complex lipids. By incubating cells with the probe for a period (a "pulse") and then in probe-free medium (a "chase"), one can follow its journey:

- Uptake: The initial rate of increase in cellular fluorescence reflects uptake efficiency.
- Incorporation: After the pulse, lipids can be extracted from the cells and separated by techniques like Thin Layer Chromatography (TLC). The fluorescent spots on the TLC plate reveal which lipid classes (e.g., triacylglycerols, phospholipids, cholesterol esters) have incorporated the probe.
- Turnover: During the chase period, the degradation or modification of these fluorescent lipids can be monitored over time, providing insights into lipid turnover rates. ^[13] For example, in a study on multisystemic lipid storage myopathy, fibroblasts from patients showed a dramatic

accumulation of fluorescent triacylglycerols and an inability to degrade them during a chase period, pinpointing a defect in cytoplasmic triacylglycerol catabolism. [13]

Conclusion and Future Perspectives

Pyrenedecanoic acid remains a cornerstone fluorescent probe in lipid research due to its unique photophysical properties and metabolic versatility. Its ability to report on the dynamic organization of membranes through excimer formation provides insights that are difficult to obtain with other methods. Furthermore, its application in enzyme assays and metabolic tracing studies allows for a comprehensive investigation of lipid pathways. As imaging technologies and analytical techniques become more sensitive, the utility of **pyrenedecanoic acid** and its derivatives will continue to expand, offering new opportunities to unravel the complex roles of lipids in health and disease, thereby aiding in the discovery and development of novel therapeutics.

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